molecular formula C15H14F3NO4S B7718053 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B7718053
M. Wt: 361.3 g/mol
InChI Key: CSCXMCJRSRADKU-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C15H14F3NO4S and a molecular weight of 361.3 g/mol.

Preparation Methods

The synthesis of 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 4-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 4-(trifluoromethyl)aniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound.

Chemical Reactions Analysis

2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,5-dimethoxybenzenesulfonamide and 4-(trifluoromethyl)aniline share structural similarities.

    Uniqueness: The presence of both the 2,5-dimethoxy and 4-(trifluoromethyl)phenyl groups in the same molecule gives it unique chemical and biological properties, making it a valuable compound for research.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4S/c1-22-12-7-8-13(23-2)14(9-12)24(20,21)19-11-5-3-10(4-6-11)15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCXMCJRSRADKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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